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molecular formula C7H2Cl2IN B8485733 2,6-Dichloro-4-iodobenzonitrile

2,6-Dichloro-4-iodobenzonitrile

Cat. No. B8485733
M. Wt: 297.90 g/mol
InChI Key: OZURHTMOQDPNMO-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

4-amino-2,6-dichlorobenzonitrile (1.65 g, 8.82 mmol) was stirred in 7.5 mL of 12M HCl solution. The reaction mixture was cooled with ice-bath. Sodium nitrite (0.6 g, 8.82 mmol) dissolved in 6 mL of water was added drop-wise to the flask under cold condition, followed by the drop-wise addition of cold potassium iodide (5.86 g, 35.3 mmol) solution in water (12 mL). The mixture was allowed to stir at RT for a day. After the completion of the reaction, the mixture was extracted with ethyl acetate, washed with 10% Na2SO3 solution and brine. The organic layer was dried over anhydrous Na2SO4 and evaporated. The solid obtained was washed with heptane-ethyl acetate mixture (5:1) and dried under vacuum. Yield 1.09 g. 1H NMR (400 MHz; d6-DMSO): δ 6.71 (s, 1H), 6.81 (s, 1H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[C:8]([Cl:10])[C:5]([C:6]#[N:7])=[C:4]([Cl:11])[CH:3]=1.N([O-])=O.[Na+].[I-:16].[K+]>Cl.O>[Cl:10][C:8]1[CH:9]=[C:2]([I:16])[CH:3]=[C:4]([Cl:11])[C:5]=1[C:6]#[N:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C(=C1)Cl)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.86 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice-bath
ADDITION
Type
ADDITION
Details
was added drop-wise to the flask under cold condition
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 10% Na2SO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with heptane-ethyl acetate mixture (5:1)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=C(C#N)C(=CC(=C1)I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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